molecular formula C18H17NO4 B1681162 3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one CAS No. 186611-52-9

3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one

Cat. No. B1681162
M. Wt: 311.3 g/mol
InChI Key: JBJYTZXCZDNOJW-JLHYYAGUSA-N
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Description

“3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one” is a chemical compound with the molecular formula C18H17NO4 . It is also known by the synonyms IC261, SU-5607 . It is used as a reversible, ATP-competitive inhibitor of casein kinase 1 (CK1) that inhibits CK1δ and CK1ɛ.


Molecular Structure Analysis

The molecular structure of “3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one” consists of an indolin-2-one group attached to a 2,4,6-trimethoxyphenyl group via a methylene bridge . The compound has a molecular weight of 311.3 g/mol .

Scientific Research Applications

Tyrosine Kinase Inhibition

Compounds similar to 3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one have been designed as novel tyrosine kinase inhibitors. These inhibitors exhibit selectivity toward different receptor tyrosine kinases (RTKs), essential for developing drugs to treat diseases like cancer. For example, certain 3-substituted indolin-2-ones have shown high specificity against VEGF RTK activity and selectivity towards EGF and Her-2 RTKs, making them potential candidates for targeted cancer therapies (Sun et al., 1998).

Anticancer Activity

A novel series of 3-[(2-chloroquinolin-3-yl)methylene]indolin-2-ones were synthesized and evaluated for their anticancer efficacy, particularly against ovarian cancer. These compounds have shown potent cytotoxic efficacy in ovarian cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Karthikeyan et al., 2019).

Antibacterial Agents

Research has also explored the synthesis of novel oxindoles bearing 3-heterocycles as species-specific and combinatorial agents in eradicating Staphylococcus species. These compounds, including functionalized 3-indolylindolin-2-ones, have demonstrated potent antibacterial activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antibiotic resistance (Shin et al., 2019).

Synthesis of Heterocyclic Systems

The chemical synthesis and properties of compounds containing the indolin-2-one moiety have drawn significant attention due to their interesting biological activities. These activities include serving as nonsteroidal cardiotonics, anesthetics, and antibacterial agents. Studies have focused on developing efficient synthesis methods for these compounds, which could be beneficial for creating new drugs with improved pharmacological profiles (Cholakova et al., 2005).

Enzyme Inhibition for Antitumor Responses

Research has demonstrated the potential of indoleamine 2,3-dioxygenase (IDO) inhibitors, such as stereoisomers of 1-methyl-tryptophan, in antitumor responses. These inhibitors can significantly affect the suppression of T cells by IDO-expressing dendritic cells, pointing to their potential use in enhancing antitumor immunity within combined chemo-immunotherapy regimens (Hou et al., 2007).

properties

IUPAC Name

(3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJYTZXCZDNOJW-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one

CAS RN

186611-52-9
Record name IC 261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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